Acetyl-11-keto-b-boswellic acid
Beschreibung
BenchChem offers high-quality Acetyl-11-keto-b-boswellic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-11-keto-b-boswellic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H48O5 |
|---|---|
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
(4R,6aR,6bS,8aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18?,19?,23?,24?,25?,26?,28-,29+,30-,31-,32-/m1/s1 |
InChI-Schlüssel |
HMMGKOVEOFBCAU-PGPDUJITSA-N |
Isomerische SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC([C@]5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |
Herkunft des Produkts |
United States |
Acetyl-11-keto-β-boswellic Acid (AKBA): A Precision-Guided Modulator of the 5-Lipoxygenase Pathway
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 5-lipoxygenase (5-LOX) pathway is a critical axis in the generation of pro-inflammatory leukotrienes, making it a high-value target for therapeutic intervention in a host of inflammatory diseases. Among natural product inhibitors, Acetyl-11-keto-β-boswellic acid (AKBA), a pentacyclic triterpene from Boswellia serrata resin, has emerged as a uniquely specific and potent modulator of this enzyme. This guide provides a comprehensive technical overview of the AKBA-5-LOX inhibition pathway, moving beyond simple descriptions to elucidate the nuanced molecular mechanisms, structural underpinnings, and critical structure-activity relationships. We present detailed, field-proven experimental protocols for both cell-free and cell-based systems to enable researchers to rigorously validate and explore this interaction. This document is intended to serve as a foundational resource for scientists and drug development professionals aiming to leverage the unique properties of AKBA for next-generation anti-inflammatory therapeutics.
The 5-Lipoxygenase Pathway: A Central Mediator of Inflammation
The 5-lipoxygenase (5-LOX) enzyme is a non-heme iron-containing dioxygenase that plays a pivotal role in the biosynthesis of leukotrienes, a class of potent lipid mediators.[1][2] The pathway is initiated upon cellular stimulation, which triggers the release of arachidonic acid (AA) from membrane phospholipids. 5-LOX then catalyzes the first two steps in the conversion of AA into leukotrienes.[3][4]
-
Oxygenation: 5-LOX incorporates molecular oxygen into arachidonic acid at the C-5 position, forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[4]
-
Dehydration: 5-LOX subsequently catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A₄ (LTA₄).[3]
LTA₄ serves as a crucial branching point. It can be hydrolyzed by LTA₄ hydrolase to form leukotriene B₄ (LTB₄), a powerful chemoattractant for neutrophils, or conjugated with glutathione to produce the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are known to increase vascular permeability and cause bronchoconstriction.[1][4] Given their potent pro-inflammatory actions, tight regulation of the 5-LOX pathway is essential, and its dysregulation is implicated in conditions like asthma, inflammatory bowel disease, and rheumatoid arthritis.[1][5]
Caption: The 5-Lipoxygenase (5-LOX) inflammatory cascade.
AKBA's Unique Mechanism of 5-LOX Inhibition
AKBA distinguishes itself from many other 5-LOX inhibitors through a specific, direct, and non-redox mechanism.[6][7] This is a critical distinction from redox-active inhibitors (like nordihydroguaiaretic acid, NDGA), which are often non-specific and can have off-target effects.[8] The inhibitory action of AKBA is characterized by two key features: it is non-competitive with the substrate arachidonic acid and it acts via an allosteric site.
Non-Competitive, Allosteric Binding
Early mechanistic studies concluded that AKBA does not compete with arachidonic acid for the enzyme's active site.[9][10] Instead, it binds directly to the 5-LOX enzyme at a distinct effector site that is highly selective for pentacyclic triterpenes.[9][11] This allosteric mode of inhibition was later confirmed by crystallographic studies.
The crystal structure of 5-LOX in complex with AKBA revealed that the inhibitor wedges itself into a deep groove at the interface between the N-terminal membrane-binding domain and the larger C-terminal catalytic domain.[8][12][13] This binding site is located approximately 30 Å away from the catalytic iron in the active site.[13] This interaction induces a conformational change that prevents the catalytic cycle from proceeding, effectively shutting down the enzyme.[14]
Caption: Allosteric inhibition of 5-LOX by AKBA.
A Novel Consequence: Induction of Regiospecificity Shift
A groundbreaking finding is that AKBA's allosteric modulation does more than just inhibit leukotriene synthesis. It also provokes a shift in the enzyme's regiospecificity.[8] While the production of 5-series lipid mediators (like 5-HETE and LTB₄) is reduced, the enzyme is induced to produce 12-HETE, a product typically associated with 12-lipoxygenase.[8][15] This remarkable functional switch, observed in both purified enzyme assays and in primary immune cells, suggests that AKBA is not merely an inhibitor but a sophisticated modulator of lipoxygenase activity.[8] This has profound implications for drug development, suggesting a new strategy for creating isoform-selective LOX modulators with potentially novel pharmacological profiles.[13]
Structure-Activity Relationship (SAR) of Boswellic Acids
The high potency of AKBA is not shared by all boswellic acids. SAR studies have pinpointed the specific chemical moieties required for effective 5-LOX binding and inhibition.
-
Pentacyclic Triterpene Ring: This core structure is essential for binding to the selective effector site on the 5-LOX enzyme.[6]
-
11-keto Group: The keto function at the C-11 position is crucial for inhibitory activity.[6][7] Boswellic acids lacking this group, such as β-boswellic acid, are only partial and much weaker inhibitors.[7]
-
Hydrophilic Group on Ring A: A hydrophilic group, such as the carboxyl group at C-4, is also essential for inhibitory function.[6][16]
-
Acetoxy Group: The acetyl group at C-3, while not strictly essential, appears to increase the affinity of the molecule for its binding site.[16]
These stringent structural requirements explain why AKBA is the most potent 5-LOX inhibitor among the common boswellic acids.[5]
Quantitative Analysis of AKBA Potency
The inhibitory concentration (IC₅₀) of AKBA varies depending on the experimental system, a critical consideration for researchers designing studies. Cell-free assays using purified or supernatant enzymes typically yield higher IC₅₀ values than assays using intact cells. This difference is likely due to factors within the cellular environment that influence enzyme activity and inhibitor access.[7]
| Experimental System | IC₅₀ Value (µM) | Reference(s) |
| Intact Rat Neutrophilic Granulocytes | 1.5 | [7][9][10] |
| Rat Granulocyte 105,000 x g Supernatant | 8 | [9][10] |
| Purified Human Leukocyte 5-LOX | 16 | [10] |
Experimental Protocols for Assessing 5-LOX Inhibition
To facilitate research in this area, we provide detailed, self-validating protocols for both cell-free and cell-based assays.
Protocol 1: Cell-Free 5-LOX Enzyme Activity Assay (Fluorometric)
This protocol assesses the direct effect of AKBA on purified 5-LOX enzyme activity. It is a robust method for determining direct inhibition kinetics and IC₅₀ values.
Principle: Lipoxygenase converts a substrate (e.g., arachidonic acid) to a hydroperoxide intermediate. This intermediate reacts with a specific fluorescent probe, generating a quantifiable signal (Ex/Em = 500/536 nm).[17]
Methodology:
-
Reagent Preparation:
-
5-LOX Assay Buffer: Prepare a suitable buffer (e.g., PBS pH 7.4 with 1 mM EDTA).[18] Warm to room temperature before use.
-
AKBA Stock Solution: Prepare a concentrated stock of AKBA in DMSO.
-
5-LOX Enzyme: Use commercially available purified human recombinant 5-LOX. Keep on ice.
-
LOX Probe: Reconstitute a suitable fluorescent probe in DMSO or assay buffer as per the manufacturer's instructions.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute to the final working concentration in assay buffer just before use.
-
-
Assay Procedure (96-well format):
-
Controls & Test Compound: To appropriate wells of a 96-well white plate, add:
-
Test Wells: 2 µL of AKBA serial dilutions.
-
Solvent Control: 2 µL of DMSO.
-
Enzyme Control: 40 µL of LOX Assay Buffer (no inhibitor).
-
Inhibitor Control (Optional): 2 µL of a known 5-LOX inhibitor (e.g., Zileuton).
-
-
Add LOX Assay Buffer to all wells (except Enzyme Control) to bring the volume to 38 µL.
-
Reaction Mix: Prepare a master mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add 40 µL of this mix to all wells except the Enzyme Control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Add 20 µL of the arachidonic acid working solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the kinetic increase in fluorescence at Ex/Em = 500/536 nm every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each AKBA concentration relative to the solvent control.
-
Plot the percent inhibition versus the log of the AKBA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for the cell-free 5-LOX inhibition assay.
Protocol 2: Cell-Based 5-LOX Activity Assay (Leukotriene Measurement)
This protocol measures the ability of AKBA to inhibit 5-LOX activity within a physiological cellular context, accounting for cell permeability and intracellular signaling.[19][20]
Principle: Leukocytes (e.g., human neutrophils) or 5-LOX-expressing cell lines are stimulated to activate the 5-LOX pathway. The production of leukotrienes (e.g., LTB₄) in the cell supernatant is then quantified, typically by ELISA or LC-MS/MS.
Methodology:
-
Cell Preparation:
-
Isolate primary human neutrophils from whole blood or culture a suitable cell line (e.g., HEK293 cells stably expressing 5-LOX).[8]
-
Resuspend cells in an appropriate buffer (e.g., HBSS with calcium and magnesium) to a final concentration of 1-5 x 10⁶ cells/mL.
-
-
Assay Procedure:
-
Pre-treatment: Aliquot cell suspension into microfuge tubes. Add various concentrations of AKBA or vehicle (DMSO) and pre-incubate at 37°C for 15-30 minutes.
-
Stimulation: Add a stimulating agent to activate the 5-LOX pathway. A common choice is Calcium Ionophore A23187 (final concentration ~1-5 µM).
-
Incubation: Incubate at 37°C for an additional 10-15 minutes.
-
Reaction Termination: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation (e.g., 500 x g for 5 min at 4°C).
-
Sample Collection: Carefully collect the supernatant, which contains the secreted leukotrienes.
-
-
Quantification of Leukotrienes:
-
ELISA: Use a commercial LTB₄ ELISA kit for quantification. This method is high-throughput and widely available.
-
LC-MS/MS: For more comprehensive analysis of multiple 5-LOX products (e.g., 5-HETE, LTB₄, 12-HETE), use liquid chromatography-tandem mass spectrometry. This provides higher specificity and sensitivity.[8]
-
-
Data Analysis:
-
Generate a standard curve for the leukotriene being measured.
-
Calculate the concentration of the leukotriene in each sample.
-
Determine the percentage of inhibition of leukotriene production for each AKBA concentration relative to the vehicle control.
-
Calculate the IC₅₀ value as described in the cell-free protocol.
-
Caption: Experimental workflow for the cell-based 5-LOX inhibition assay.
Therapeutic Outlook and Challenges
The potent and specific mechanism of AKBA makes it a highly attractive candidate for treating inflammatory diseases.[5][21] Clinical trials have shown that Boswellia extracts can improve symptoms in patients with osteoarthritis and inflammatory bowel disease.[22][23] However, a significant hurdle for the therapeutic application of AKBA is its poor oral bioavailability, which is attributed to low aqueous solubility and high metabolism.[24][25] Current research focuses on developing novel formulations, such as solid lipid particles and co-administration with bio-enhancers like piperine, to improve its pharmacokinetic profile and clinical efficacy.[24][26][27]
Conclusion
Acetyl-11-keto-β-boswellic acid is not a simple enzyme inhibitor but a sophisticated allosteric modulator of 5-lipoxygenase. Its unique non-competitive, non-redox mechanism, coupled with its ability to induce a functional shift in the enzyme's product specificity, sets it apart from other anti-inflammatory compounds. Understanding this detailed inhibitory pathway is paramount for researchers and drug developers. The structural insights provide a roadmap for designing novel, even more potent, and specific allosteric modulators, while the robust experimental protocols provided herein offer the tools to rigorously test them. As formulation science overcomes the challenge of bioavailability, AKBA and its future derivatives hold immense promise for the precision treatment of a wide spectrum of inflammatory disorders.
References
-
Safayhi, H., Sailer, E. R., & Ammon, H. P. (1995). Mechanism of 5-lipoxygenase inhibition by acetyl-11-keto-beta-boswellic acid. Molecular Pharmacology, 47(6), 1212-1216. [Link]
-
Sailer, E. R., Schweizer, S., Ammon, H. P., & Safayhi, H. (1996). Acetyl-11-keto-beta-boswellic acid (AKBA): structure requirements for binding and 5-lipoxygenase inhibitory activity. British Journal of Pharmacology, 119(4), 815-820. [Link]
-
Safayhi, H., Sailer, E. R., & Ammon, H. P. (1995). Mechanism of 5-lipoxygenase inhibition by acetyl-11-keto-beta-boswellic acid. Molecular pharmacology. [Link]
-
Sailer, E. R., Ammon, H. P., & Safayhi, H. (1996). 5-Lipoxygenase inhibition by acetyl-11-keto-β-boswellic acid (AKBA) by a novel mechanism. Phytomedicine, 3(1), 71-72. [Link]
-
Nair, D. G., & Funk, C. D. (2009). A cell-based assay for screening lipoxygenase inhibitors. Prostaglandins & other lipid mediators, 90(3-4), 98–104. [Link]
-
Roy, S., et al. (2025). From bench to bedside, boswellic acids in anti-inflammatory therapy — mechanistic insights, bioavailability challenges, and optimization approaches. Frontiers in Pharmacology. [Link]
-
Gilbert, N. C., et al. (2020). Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators. The Journal of clinical investigation, 130(11), 5673-5684. [Link]
-
Gilbert, N. C., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature chemical biology, 16(7), 783-790. [Link]
-
Elnesr, N., et al. (2023). Boswellia Carries Hope for Patients with Inflammatory Bowel Disease (IBD). IntechOpen. [Link]
-
Nair, D. G., & Funk, C. D. (2009). A cell-based assay for screening lipoxygenase inhibitors. ResearchGate. [Link]
-
Kulkarni, P. D., et al. (2021). Pharmacokinetics of solid lipid Boswellia serrata particles in healthy subjects. Scilit. [Link]
-
Khan, I., et al. (2020). Enhanced Bioavailability of Boswellic Acid by Piper longum: A Computational and Pharmacokinetic Study. Frontiers in Pharmacology. [Link]
-
Patsnap Synapse. (2024). What are 5-LOX inhibitors and how do they work?. [Link]
-
Siddiqui, M. Z. (2011). Boswellia Serrata, A Potential Antiinflammatory Agent: An Overview. Indian journal of pharmaceutical sciences, 73(3), 255-261. [Link]
-
Cui, N., et al. (2024). Boswellic acids: a review on its pharmacological properties, molecular mechanism and bioavailability. Traditional Medicine Research. [Link]
-
Sharma, S., et al. (2004). Pharmacokinetic study of 11-Keto beta-Boswellic acid. Phytomedicine, 11(2-3), 255-260. [Link]
-
Alam, F., et al. (2023). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists. [Link]
-
Sailer, E. R., et al. (1996). Structure-activity relationships of the nonredox-type non-competitive leukotriene biosynthesis inhibitor acetyl-11-keto-β-boswellic acid. Phytomedicine. [Link]
-
Ghafouri, H., et al. (2020). Acetyl-11-keto-β-boswellic acid derivatives effects on 5-lipoxygenase: In silico viewpoint. International journal of biological macromolecules, 147, 618-624. [Link]
-
Jala, V. R., et al. (2013). 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis. Cancers, 5(2), 591-615. [Link]
-
American Botanical Council. (2021). Boswellia serrata: Pharmacokinetics (ADME). [Link]
-
Wei, Z., et al. (2024). Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). AKBA modulates LM formation in 5-LOX-expressing HEK293 cells Stably.... [Link]
-
Gerstmeier, J. (n.d.). Modulation of the lipid mediator class switch in inflammation by phytomedical natural products. [Link]
-
Tallón, V., et al. (2022). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. Antioxidants, 11(11), 2110. [Link]
-
Rådmark, O., & Samuelsson, B. (2007). 5-Lipoxygenase: mechanisms of regulation. Journal of lipid research, 48(11), 2329-2346. [Link]
-
Memorial Sloan Kettering Cancer Center. (2024). Boswellia. [Link]
-
Gilbert, N. C., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology. [Link]
-
ResearchGate. (n.d.). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay.... [Link]
-
Krishnaraju, A. V., et al. (2025). A full-spectrum Boswellia serrata extract with enhanced bioavailability, and its co-delivered system with curcumin alleviate pain and stiffness associated with moderate spondylitis: a randomized double-blind, placebo-controlled, 3-arm study. Frontiers in Nutrition. [Link]
-
ResearchGate. (n.d.). AKBA modulates the enzymatic activity of purified human 5-LOX in a.... [Link]
-
Pérez-Piñero, S., et al. (2023). Efficacy of Boswellia serrata Extract and/or an Omega-3-Based Product for Improving Pain and Function in People Older Than 40 Years with Persistent Knee Pain: A Randomized Double-Blind Controlled Clinical Trial. Nutrients. [Link]
-
BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). [Link]
-
Safayhi, H., & Boden, S. E. (1992). Boswellic acids: novel, specific, nonredox inhibitors of 5-lipoxygenase. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Smina, T. P., et al. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
ResearchGate. (n.d.). The AKBA- and NDGA- binding sites in 5-LOX a, AKBA (stick; C, yellow.... [Link]
-
Koshovyi, O., et al. (2022). Molecular docking investigation of anti-inflammatory herbal compounds as potential LOX-5 and COX-2 inhibitors. Semantic Scholar. [Link]
-
Rådmark, O., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology. [Link]
-
Meirer, K., et al. (2017). Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. Molecules. [Link]
-
Pace, S., et al. (2021). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase. Antioxidants. [Link]
Sources
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boswellia Serrata, A Potential Antiinflammatory Agent: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-11-keto-beta-boswellic acid (AKBA): structure requirements for binding and 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | From bench to bedside, boswellic acids in anti-inflammatory therapy — mechanistic insights, bioavailability challenges, and optimization approaches [frontiersin.org]
- 8. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Mechanism of 5-lipoxygenase inhibition by acetyl-11-keto-beta-boswellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Lipoxygenase inhibition by acetyl-11-keto-β-boswellic acid (AKBA) by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models [mdpi.com]
- 15. db-thueringen.de [db-thueringen.de]
- 16. Structure-activity relationships of the nonredox-type non-competitive leukotriene biosynthesis inhibitor acetyl-11-keto-β-boswellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mskcc.org [mskcc.org]
- 22. Boswellia Carries Hope for Patients with Inflammatory Bowel Disease (IBD) | IntechOpen [intechopen.com]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Enhanced Bioavailability of Boswellic Acid by Piper longum: A Computational and Pharmacokinetic Study [frontiersin.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Pharmacokinetics of solid lipid Boswellia serrata particles in healthy subjects | Scilit [scilit.com]
- 27. ABC Herbalgram Website [herbalgram.org]
Application Note: Streamlined RP-HPLC Method Development and Validation for the Quantification of Acetyl-11-Keto-β-Boswellic Acid (AKBA)
Introduction & Pharmacological Context
Acetyl-11-keto-β-boswellic acid (AKBA) is a highly lipophilic, naturally derived pentacyclic triterpene extracted from the gum resin of Boswellia serrata[1]. In clinical and pharmacological settings, AKBA is recognized for its potent anti-inflammatory properties, functioning primarily as a non-redox, allosteric inhibitor of the 5-lipoxygenase (5-LOX) enzyme[2]. By blocking 5-LOX, AKBA halts the downstream synthesis of pro-inflammatory leukotrienes.
Because of its therapeutic efficacy in conditions like rheumatoid arthritis and its increasing incorporation into advanced nanocarrier drug delivery systems[1], establishing a highly specific, reproducible, and self-validating High-Performance Liquid Chromatography (HPLC) method is critical for researchers and drug development professionals.
Fig 1. Allosteric inhibition of the 5-LOX inflammatory pathway by AKBA.
Method Development Rationale: The Causality of Chromatographic Choices
Developing a robust quantitative method for AKBA requires overcoming its high molecular weight (512.7 g/mol ), extreme lipophilicity, and structural similarity to other boswellic acids (such as 11-keto-β-boswellic acid, KBA)[1]. Every parameter in this protocol is chosen based on specific chemical causality:
-
Stationary Phase Selection : A high-carbon-load C18 column is mandatory. The extensive hydrophobic surface area provides the necessary retention mechanism to interact with AKBA's bulky pentacyclic triterpene backbone[2].
-
Mobile Phase & Ion Suppression (pH Control) : AKBA contains a functional carboxylic acid moiety. If the mobile phase pH is left uncontrolled, the molecule undergoes partial ionization, resulting in severe peak tailing, split peaks, and irreproducible retention times. By adjusting the mobile phase to an acidic pH (e.g., pH 4.0 using glacial acetic acid), the carboxylic group remains protonated. This specific pH is a strategic compromise: it provides sufficient ion suppression for sharp peak symmetry while preventing the rapid silica degradation typically seen with highly acidic (pH < 2.5) buffers[2].
-
Detection Wavelength : The 11-keto group, conjugated with a double bond within the pentacyclic ring, creates a distinct chromophore. UV detection at 250 nm provides maximal sensitivity for AKBA and KBA, effectively filtering out optical interference from non-keto boswellic acids (which absorb optimally near 210 nm)[3].
Fig 2. Logical progression of RP-HPLC method parameters for AKBA quantification.
Experimental Protocol
Optimized Chromatographic Conditions
The following parameters establish a highly stable, isocratic elution profile that minimizes solvent consumption while maximizing throughput.
| Parameter | Optimized Condition | Rationale |
| Column | C18 (250 mm × 4.6 mm, 5 µm) | High carbon load for hydrophobic retention of triterpenes. |
| Mobile Phase | Acetonitrile : Water (90:10 v/v) | Organic-heavy phase required for lipophilic AKBA elution[2]. |
| pH Modifier | Glacial Acetic Acid (to pH 4.0) | Suppresses carboxylic acid ionization, preventing peak tailing[2]. |
| Flow Rate | 1.0 – 2.0 mL/min | Balances analysis time and column backpressure[2]. |
| Detection | UV/DAD at 250 nm | Targets the conjugated 11-keto enone system, maximizing specificity[3]. |
Step-by-Step Sample Preparation
To ensure the protocol acts as a self-validating system, sample preparation must rigorously eliminate matrix effects, particularly when analyzing complex botanical extracts or nanoformulations[1].
-
Extraction : Accurately weigh the sample (e.g., Boswellia serrata extract, formulation, or biological matrix) and dissolve it in HPLC-grade methanol or acetonitrile[2].
-
Sonication : Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. Causality: Mechanical cavitation ensures the complete dissolution of the highly lipophilic boswellic acids from the surrounding excipients or cellular matrices[2].
-
Centrifugation : Centrifuge the crude extract at 5,000–14,000 rpm for 5–30 minutes to tightly pellet insoluble excipients, polymers, or cellular debris[4].
-
Filtration : Filter the clear supernatant through a 0.22 µm or 0.45 µm PTFE or Nylon syringe filter directly into an HPLC vial[5]. Causality: Prevents column frit clogging and removes micro-particulates that cause baseline noise.
-
Dilution : Dilute the filtrate with the mobile phase to ensure the final concentration falls strictly within the established linear dynamic range (e.g., 125 – 8000 ng/mL)[1].
System Suitability Testing (SST)
Prior to analyzing unknown samples, the system must self-validate. Inject the AKBA working standard (e.g., 1000 ng/mL) in five continuous replicates. Proceed with the batch analysis only if the following criteria are met:
-
Relative Standard Deviation (RSD) of peak area is ≤ 2.0%[1].
-
Tailing factor (T) is ≤ 1.5 (confirming adequate ion suppression).
-
Theoretical plates (N) are ≥ 2000 (confirming column efficiency).
Validation Results & Data Presentation
When executed correctly, this RP-HPLC method demonstrates exceptional sensitivity, precision, and accuracy. It is robust enough to quantify AKBA at nanogram levels, making it suitable for both bulk raw material standardization and the evaluation of complex drug delivery systems (e.g., entrapment efficiency in nanocarriers)[1].
| Validation Parameter | Observed Value | Acceptance Criteria |
| Linearity Range | 125.21 – 8000 ng/mL[1] | R² > 0.999 |
| Limit of Detection (LOD) | ~41.32 ng/mL[1] | S/N ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | ~125.21 ng/mL[1] | S/N ratio ≥ 10:1 |
| Accuracy (% Recovery) | 98.0% – 102.0%[1] | 95.0% – 105.0% |
| Precision (Intra/Inter-day RSD) | < 2.0%[1] | ≤ 2.0% |
Conclusion
This streamlined, isocratic RP-HPLC method provides a highly reliable, cost-effective, and reproducible framework for the quantification of AKBA. By strategically controlling the mobile phase pH to suppress ionization and leveraging the specific UV absorbance of the 11-keto moiety, the method achieves baseline separation from interfering matrix components and structurally similar non-keto boswellic acids[2],[3].
References
-
Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method - RSC Publishing - 1
-
Measurement of 3-acetyl-11-keto-beta-boswellic acid and 11-keto-beta-boswellic acid in Boswellia serrata Supplements Administered to Dogs - BMC Veterinary Research - 5
-
Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC me - RSC Publishing - 4
-
A Simple High-Performance Liquid Chromatographic Method for the Estimation of Boswellic Acids from the Market Formulations Containing Boswellia serrata Extract - Journal of Chromatographic Science - 2
-
Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra and Boswellia serrata - Molecules / PMC - 3
Sources
- 1. Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00814F [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for the Extraction and Isolation of Acetyl-11-keto-beta-boswellic Acid (AKBA)
Introduction: The Significance of Acetyl-11-keto-beta-boswellic Acid (AKBA)
Acetyl-11-keto-beta-boswellic acid (AKBA) is a pentacyclic triterpenoid compound derived from the gum resin of the Boswellia serrata tree, commonly known as frankincense.[1][2] It stands out among other boswellic acids due to its potent anti-inflammatory properties, primarily attributed to its inhibition of the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of pro-inflammatory leukotrienes.[1][2][3] This targeted mechanism of action has positioned AKBA as a compound of significant interest for researchers, scientists, and drug development professionals exploring novel therapeutics for a range of inflammatory conditions, including arthritis and other inflammatory diseases.[2][4]
However, the concentration of AKBA in the natural resin is relatively low, typically ranging from 1% to 10% by weight, co-existing with a complex mixture of other boswellic acids and triterpenoids with similar polarities.[5][6][7] This presents a significant challenge for its efficient extraction and isolation in a highly pure form, a prerequisite for rigorous pharmacological studies and clinical applications. These application notes provide a comprehensive guide to the principles and protocols for the successful extraction and isolation of AKBA, offering insights into the rationale behind methodological choices to empower researchers in their pursuit of this promising natural compound.
Physicochemical Properties of AKBA: A Foundation for Separation Strategy
A thorough understanding of the physicochemical properties of AKBA is fundamental to designing effective extraction and isolation protocols.
| Property | Value/Description | Significance for Protocol Design |
| Molecular Formula | C₃₂H₄₈O₅ | Informs molecular weight and elemental composition. |
| Molecular Weight | 512.7 g/mol [1] | |
| Solubility | Soluble in organic solvents such as ethanol (~5 mg/mL), DMSO (~25 mg/mL), and dimethylformamide (DMF) (~25 mg/mL).[1][8] Sparingly soluble in aqueous buffers.[1][8] | Dictates the choice of extraction solvents. The non-polar nature of the triterpenoid backbone with polar functional groups guides the selection of solvent systems for both extraction and chromatography. |
| UV/Vis Absorbance | λmax: 208, 249 nm[1] | The chromophore, which includes a keto group, allows for detection and quantification using UV-Vis spectroscopy, particularly HPLC with UV detection at around 250 nm.[9] |
| Structure | Pentacyclic triterpenoid with a ketone group at C-11 and an acetyl group at C-3.[2] | The presence of these functional groups influences the molecule's polarity and its interactions with stationary and mobile phases during chromatographic separation. |
Extraction Methodologies: From Raw Resin to Crude Extract
The initial step in obtaining AKBA is the extraction from the oleo-gum resin of Boswellia serrata. The choice of extraction method significantly impacts the efficiency, yield, and purity of the resulting crude extract.
Conventional Solvent Extraction
This traditional method involves the use of organic solvents to dissolve and extract the desired compounds from the plant matrix.
-
Principle: Based on the principle of "like dissolves like," where solvents with similar polarity to the target compound are used for extraction. Given AKBA's solubility, alcohols like ethanol and methanol are commonly employed.[3][10]
-
Protocol Insight: A typical procedure involves macerating or refluxing the powdered resin with the chosen solvent. Multiple extraction cycles are often necessary to maximize the yield. The resulting extract is then filtered and concentrated under reduced pressure. A hydro-alcoholic solution, such as an 85:15 ethanol-water mixture, has been shown to be effective.[11]
Modern Extraction Techniques for Enhanced Efficiency
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced techniques have been developed.
-
Principle: MAE utilizes microwave energy to heat the solvent and the plant matrix, leading to the disruption of plant cells and enhanced mass transfer of the target compounds into the solvent.[12][13][14] This results in faster extraction times and reduced solvent usage.[12][15]
-
Optimized Protocol: Studies have shown that optimal conditions for MAE of AKBA can be achieved using 90% ethanol as the solvent, a microwave power of 272 W, an extraction time of 4 minutes (with intermittent cycling), and a solute to solvent ratio of 1:25 (w/v).[12][13][15]
-
Principle: UAE employs high-frequency sound waves to induce cavitation in the solvent, creating microbubbles that collapse near the plant material. This generates localized high pressure and temperature, disrupting cell walls and enhancing solvent penetration and extraction.[16][17][18][19]
-
Protocol Insight: UAE has been demonstrated to significantly reduce extraction time and improve the yield of AKBA compared to conventional batch extraction.[16][18] An optimized UAE protocol might involve a 10-minute irradiation time, yielding a higher AKBA concentration than a 120-minute batch extraction.[18]
-
Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[20][21] In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and effective dissolution of non-polar to moderately polar compounds like AKBA. The selectivity of the extraction can be fine-tuned by modifying the temperature, pressure, and by adding a co-solvent (modifier) like ethanol.[20][22]
-
Protocol Insight: Ethanol-modified SFE has been successfully employed for AKBA extraction.[20] This method is considered environmentally friendly as it avoids the use of large volumes of organic solvents.[21]
Isolation and Purification: From Crude Extract to Pure AKBA
The crude extract obtained from any of the above methods is a complex mixture containing AKBA along with other boswellic acids and impurities. The subsequent isolation and purification steps are crucial for obtaining high-purity AKBA.
Chromatographic Techniques: The Core of Purification
Chromatography is the cornerstone of AKBA purification, exploiting the differential partitioning of the various components between a stationary phase and a mobile phase.
-
Principle: A preliminary and widely used technique for the fractionation of the crude extract. The extract is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or a mixture of solvents (mobile phase) is then passed through the column, and the components separate based on their affinity for the stationary phase.
-
Protocol Insight: A gradient elution using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is often employed.[7] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those enriched with AKBA. Dry column vacuum chromatography has also been reported as an effective method.[16][23]
-
Principle: HPLC offers higher resolution and efficiency compared to column chromatography. It utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to superior separation.
-
Preparative and Recycled HPLC: For isolating pure compounds, preparative HPLC is used. A technique known as recycled HPLC has been shown to be particularly effective for separating AKBA from other closely related boswellic acids.[5][6] This method involves recycling the eluent containing the partially separated compounds back through the column, thereby increasing the effective column length and improving resolution.[5][6]
-
Mobile Phase Considerations: A novel solvent system of 1% ethanol in chloroform has been reported to be highly efficient for the isolation of AKBA using recycled HPLC.[5][6] For analytical purposes, a common mobile phase for reverse-phase HPLC (RP-HPLC) is a mixture of acetonitrile and water (e.g., 90:10 v/v).[24][25]
Chemical Enhancement to Increase AKBA Yield
An innovative approach to increase the final yield of AKBA involves the chemical modification of the initial boswellic acid mixture. This process typically involves two steps:
-
Oxidation: The mixture of boswellic acids is first oxidized to convert other boswellic acids into their keto-boswellic acid counterparts.[5][26]
-
Acetylation: The resulting keto-boswellic acid fraction is then acetylated, which converts other keto-boswellic acids into AKBA.[5][26] This chemical enhancement can significantly increase the concentration of AKBA in the mixture before the final purification step.
Workflow and Protocols
Overall Workflow for AKBA Extraction and Isolation
Caption: A generalized workflow for the extraction and isolation of AKBA.
Step-by-Step Protocols
-
Preparation of Plant Material: Grind the Boswellia serrata oleo-gum resin into a fine powder.
-
Extraction Setup: Place a known amount of the powdered resin (e.g., 10 g) into a microwave-safe extraction vessel.
-
Solvent Addition: Add the extraction solvent, 90% ethanol, at a solute to solvent ratio of 1:25 (w/v) (e.g., 250 mL for 10 g of resin).[12][13][15]
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply a power of 272 W for a total of 4 minutes.[12][13][15] It is advisable to use an intermittent cycle (e.g., 30 seconds on, 30 seconds off) to prevent overheating and solvent evaporation.
-
Filtration and Concentration: After extraction, allow the mixture to cool. Filter the extract through a suitable filter paper to remove the solid residue.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.
-
Yield Calculation: Dry the crude extract to a constant weight and calculate the extraction yield.
-
Column Packing: Prepare a silica gel (100-200 mesh) slurry in hexane and carefully pack it into a glass column.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate, and so on).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 25 mL) in separate tubes.
-
Fraction Analysis: Analyze the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 95:5). Visualize the spots under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of a standard AKBA sample.
-
Concentration: Concentrate the pooled fractions to obtain an AKBA-enriched fraction.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile and Milli-Q water in a ratio of 90:10 (v/v).[24][25] Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of pure AKBA standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the extract or fraction, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.
-
Analysis and Quantification: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of AKBA. Quantify the amount of AKBA in the sample using the calibration curve.
Conclusion and Future Perspectives
The protocols and insights provided in these application notes offer a robust framework for the successful extraction and isolation of acetyl-11-keto-beta-boswellic acid. The choice of methodology will depend on the specific requirements of the research, including the desired scale of production, purity, and available resources. Modern techniques like MAE, UAE, and SFE offer significant advantages in terms of efficiency and environmental impact. For achieving high purity, a multi-step approach involving extraction, chromatographic fractionation, and final purification by preparative or recycled HPLC is recommended. The potential for chemical enhancement to boost AKBA yields presents an exciting avenue for further optimization. As research into the therapeutic potential of AKBA continues to grow, the development of even more efficient and scalable extraction and isolation protocols will be crucial for advancing this promising natural compound from the laboratory to clinical applications.
References
- Niphadkar, S. S., & Rathod, V. K. (2018). Optimization of Microwave-Assisted Extraction of Acetyl 11 keto β Boswellic Acid (AKBA) from Boswellia Serrata by Using Orthogonal Array Design (OAD).
- Method of purifying 3-o-acetyl-11-keto-beta-boswellic acid (akba). (2015). Google Patents.
- Sharma, A., et al. (2024). Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method. RSC Advances, 14(28), 20038-20049.
-
Niphadkar, S. S., & Rathod, V. K. (2018). Optimization of Microwave-Assisted Extraction of Acetyl 11 keto β Boswellic Acid (AKBA) from Boswellia Serrata by Using Orthogonal Array Design (OAD). SciSpace. Retrieved from [Link]
- Niphadkar, S. S., et al. (2017). Extraction of acetyl 11-keto-β-boswellic acid (AKBA) from Boswellia serrata plant oleo gum resin using novel three phase partitioning (TPP) technique.
-
Sharma, A., et al. (2024). Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method. PubMed. Retrieved from [Link]
-
Pawar, P. V., et al. (2019). Optimization of ethanol modified supercritical fluid extraction (SFE) of acetyl 11 keto β boswellic acid (AKBA) from Boswellia serrata using Box–Behnken experimental design. ResearchGate. Retrieved from [Link]
-
Niphadkar, S. S., et al. (2017). Extraction of acetyl 11-keto-β-boswellic acid (AKBA) from Boswellia serrata plant oleo gum resin using novel three phase partitioning (TPP) technique. ResearchGate. Retrieved from [Link]
- Method of purifying 3-o-acetyl-11-keto-beta-boswellic acid (akba). (2015). Google Patents.
- Singh, S., et al. (2004). Isolation and HPLC Estimation of Six Boswellic Acids from Boswellia serrata Extract. Indian Journal of Pharmaceutical Sciences, 66(4), 435-439.
-
Niphadkar, S. S., & Rathod, V. K. (2018). Optimization of Microwave-Assisted Extraction of Acetyl 11 keto β Boswellic Acid (AKBA) from Boswellia Serrata by Using Orthogonal Array Design (OAD). ResearchGate. Retrieved from [Link]
-
Overlaid HPLC chromatogram showing peaks of KBA and AKBA in extract and reference standard. (n.d.). ResearchGate. Retrieved from [Link]
- An improved process for preparation and purification of boswellic acids. (2014). Google Patents.
- Faruck, L., et al. (2018). Optimization of factors influencing Solvent Extraction of Frankincense using Taguchi's Method. Asian Journal of Applied Science and Technology, 2(2), 1079-1084.
-
Boswellic acid extraction. (2020). SciSpace. Retrieved from [Link]
-
method of purifying 3-o-acetyl-11-keto-beta-boswellic acid (akba). (2015). WIPO Patentscope. Retrieved from [Link]
- Fractionation of frankincense resin using supercritical carbon dioxide. (2016). Google Patents.
-
Hussain, H., et al. (2018). Biological activity of Boswellia serrata Roxb. oleo gum resin essential oil: effects of extraction by supercritical carbon dioxide and traditional methods. Taylor & Francis Online. Retrieved from [Link]
-
Li, H., et al. (2021). Influences of Microwave-Assisted Extraction Parameters on Antioxidant Activity of the Extract from Akebia trifoliata Peels. PMC. Retrieved from [Link]
-
Niphadkar, S. S., & Rathod, V. K. (2017). Extraction of acetyl 11-keto-β-boswellic acids (AKBA) from Boswellia serrata using ultrasound. Taylor & Francis Online. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2018). Quantification of AKBA in Boswellia sacra Using NIRS Coupled with PLSR as an Alternative Method and Cross-Validation by HPLC. PubMed. Retrieved from [Link]
- Skalicka-Woźniak, K., & Walasek, M. (2024).
- Beldar, V. G., et al. (2022). Development of a Simple, Rapid, and Economical Method for Extraction and Isolation of 3-O-acetyl-11-keto-β-boswellic Acid from the Resins of Boswellia serrata. Current Bioactive Compounds, 18(8), e040322201700.
-
Al-Harrasi, A., et al. (2017). Quantification of AKBA in Boswellia sacra Using NIRS Coupled with PLSR as an Alternative Method and Cross-Validation by HPLC. ResearchGate. Retrieved from [Link]
- Boswellic acid extraction. (2020). Google Patents.
- Schmiech, M., et al. (2016). Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw)
-
Al-Harrasi, A., et al. (2019). Evaluation of the solubility of 11-keto-β-boswellic acid and its histological effect on the diabetic mice liver using a novel technique. PMC. Retrieved from [Link]
-
Ultrasound Extraction of AKBA from Boswellia. (2016). Scribd. Retrieved from [Link]
-
Formulation of Anti Inflammatory Gel Containing Boswellic Acid from Boswellia serrata Gum. (2014). ResearchGate. Retrieved from [Link]
- Sharma, T., & Jana, S. (2020). Bioassay-guided Isolation, Identification, and Evaluation of Anti-inflammatory Activity of β-Boswellic Alcohol and - Pharmacognosy Magazine. Pharmacognosy Magazine, 16(69), 265-272.
-
Ammon, H. P. (2017). Analysis of Boswellic Acid Contents and Related Pharmacological Activities of Frankincense-Based Remedies That Modulate Inflammation. PMC. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. CAS 67416-61-9: Acetyl-11-keto-β-boswellic acid [cymitquimica.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Evaluation of the solubility of 11-keto-β-boswellic acid and its histological effect on the diabetic mice liver using a novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015166462A1 - Method of purifying 3-o-acetyl-11-keto-beta-boswellic acid (akba) - Google Patents [patents.google.com]
- 6. WO2015166462A1 - Method of purifying 3-o-acetyl-11-keto-beta-boswellic acid (akba) - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Quantitative Determination of 3-O-Acetyl-11-Keto-βBoswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb [mdpi.com]
- 11. WO2014195976A2 - An improved process for preparation and purification of boswellic acids - Google Patents [patents.google.com]
- 12. Optimization of Microwave-Assisted Extraction of Acetyl 11 keto β Boswellic Acid (AKBA) from Boswellia Serrata by Using Orthogonal Array Design (OAD) [agris.fao.org]
- 13. Optimization of Microwave-Assisted Extraction of Acetyl 11 keto β Boswellic Acid (AKBA) from Boswellia Serrata by Using Orthogonal Array Design (OAD) (2018) | Sonali S. Niphadkar | 5 Citations [scispace.com]
- 14. Influences of Microwave-Assisted Extraction Parameters on Antioxidant Activity of the Extract from Akebia trifoliata Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ajast.net [ajast.net]
- 18. tandfonline.com [tandfonline.com]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. WO2016050712A1 - Fractionation of frankincense resin using supercritical carbon dioxide - Google Patents [patents.google.com]
- 23. benthamscience.com [benthamscience.com]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Improving poor aqueous solubility of acetyl-11-keto-beta-boswellic acid
Welcome to the Technical Support Center for Acetyl-11-keto-beta-boswellic acid (AKBA) formulation. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the aqueous solubility of AKBA. Despite being the most potent 5-lipoxygenase (5-LOX) inhibitor among boswellic acids, AKBA's clinical translation is severely hindered by its high lipophilicity, poor aqueous solubility, and extensive hepatic first-pass metabolism.
This guide provides field-proven insights, causal troubleshooting, and self-validating protocols to overcome these physicochemical barriers and maximize therapeutic efficacy.
Formulation Strategy Overview
Workflow of nanotechnological formulation strategies to overcome AKBA's poor aqueous solubility.
Section 1: Troubleshooting & FAQs
Q1: Why do my AKBA liposomes suffer from rapid cargo leakage and poor physical stability in aqueous media? Causality: AKBA possesses a rigid pentacyclic triterpene structure. When intercalated into a standard phospholipid bilayer, its bulky framework disrupts the tight packing of phosphatidylcholine acyl chains. Without a stabilizing agent, this structural mismatch increases membrane fluidity and permeability, leading to rapid drug expulsion into the aqueous phase. Solution: Incorporate cholesterol (typically at a 30-50% molar ratio) into your lipid phase. Cholesterol fills the interstitial spaces between the phospholipid tails, rigidifying the membrane and preventing AKBA leakage. Alternatively, transition to nanospanlastics (using Span 60 and Tween 80), which offer superior chemical stability and elasticity compared to conventional liposomes [1].
Q2: My AKBA-cyclodextrin complex shows a complexation efficiency (CE) below 15%. How can I optimize this? Causality: Standard β-cyclodextrin (β-CD) features a relatively rigid hydrophobic cavity. AKBA's bulky acetyl and keto functional groups create steric hindrance, preventing deep insertion into the β-CD torus. This results in weak van der Waals interactions and a low stability constant (Ks). Solution: Substitute β-CD with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydroxypropyl substituents extend the hydrophobic cavity and provide additional hydrogen-bonding sites for AKBA's functional groups. This structural synergy significantly increases both the stability constant and complexation efficiency, yielding a highly soluble host-guest complex [2].
Q3: My AKBA-loaded nanoemulsion exhibits droplet size growth and phase separation over time. How do I prevent this? Causality: This instability is driven by Ostwald ripening. Because AKBA possesses marginal solubility in the surfactant interfacial layer, it can diffuse from smaller droplets (which have higher Laplace pressure) to larger droplets through the continuous aqueous phase. Solution: Incorporate a highly hydrophobic "ripening inhibitor" (such as medium-chain triglycerides or squalene) into the lipid core. This creates an osmotic pressure gradient that directly counteracts the Laplace pressure, halting droplet growth and stabilizing the nanoemulsion at an optimal droplet size of 12–15 nm [3].
Q4: What is the mechanistic advantage of formulating AKBA as a phytosome (e.g., Casperome®) rather than a simple physical mixture with lipids? Causality: In a physical mixture, AKBA and lipids remain distinct entities that can separate in gastrointestinal fluids. In a phytosome, AKBA's polar functional groups (e.g., the carboxylic acid) form direct hydrogen bonds and dipole interactions with the polar head of phospholipids (like phosphatidylcholine). This anchors the AKBA, creating a stable, amphiphilic complex that disperses uniformly in aqueous GI fluids while maintaining the lipophilicity needed to cross enterocyte membranes [4].
Section 2: Validated Experimental Protocols
Protocol 1: Synthesis of AKBA-Loaded Nanospanlastics (Ethanol Injection Method)
This protocol utilizes surfactant-based elastic nanovesicles to ensure high encapsulation and permeability.
-
Lipid Phase Preparation: Dissolve Span 60, Tween 80, and AKBA in absolute ethanol at 60°C.
-
Causality: Ethanol ensures complete molecular dispersion of the lipophilic AKBA and surfactants, preventing premature crystallization.
-
-
Aqueous Injection: Inject the lipid phase dropwise into a pre-heated phosphate buffer (pH 7.4) under continuous magnetic stirring at 800 rpm.
-
Self-Validation Check: The sudden change in polarity induces spontaneous vesicle self-assembly. The solution must transition from clear to a bluish opalescent suspension immediately. If macroscopic white precipitates form, the AKBA has crashed out, indicating an insufficient surfactant-to-drug ratio.
-
-
Solvent Removal & Size Reduction: Evaporate the ethanol using a rotary evaporator under vacuum. Probe-sonicate the resulting dispersion for 5 minutes in an ice bath.
-
Causality: Sonication provides the energy required to break multilamellar vesicles into unilamellar nanospanlastics. The ice bath prevents thermal degradation of AKBA.
-
-
Quality Control: Analyze the dispersion via Dynamic Light Scattering (DLS).
-
Self-Validation Check: A successful batch must yield a Polydispersity Index (PDI) < 0.3 and a Zeta Potential more negative than -30 mV. This confirms uniform size distribution and electrostatic repulsion, ensuring long-term colloidal stability.
-
Protocol 2: Preparation of AKBA-HP-β-CD Inclusion Complex (Co-precipitation Method)
This protocol creates a highly soluble host-guest complex for oral delivery.
-
Host Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water at room temperature to form a 10% w/v solution.
-
Guest Addition: Dissolve AKBA in a minimal volume of ethanol. Add this dropwise to the HP-β-CD solution while stirring at 400 rpm.
-
Causality: Dropwise addition ensures that AKBA molecules are sequestered by the excess cyclodextrin cavities before they can self-aggregate in the aqueous environment.
-
-
Equilibration: Stir the mixture continuously for 48 hours at 25°C.
-
Self-Validation Check: The initially cloudy suspension should become progressively clearer over 48 hours as the insoluble AKBA is complexed into the aqueous-soluble HP-β-CD cavity.
-
-
Lyophilization & Verification: Filter the solution through a 0.45 µm membrane to remove uncomplexed AKBA, then freeze-dry the filtrate.
-
Self-Validation Check: Reconstitute a 5 mg aliquot of the lyophilized powder in 1 mL of deionized water. It must form a completely transparent solution. Any turbidity indicates incomplete complexation or the presence of uncomplexed free AKBA.
-
Section 3: Quantitative Formulation Performance
The following table summarizes the quantitative improvements achieved by various nanotechnological formulations of AKBA [3][4][5].
| Formulation Strategy | Carrier Material | Aqueous Solubility / Dispersion | Pharmacokinetic Impact (In Vivo) |
| Self-Nanoemulsifying System (SNEDDS) | Oil / Surfactant mixture | ~2.3-fold increase in solubility | Bioavailability ↑ 2.0-fold |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Controlled release in GI tract | Cmax ↑ ~6-fold |
| Nanoemulsion | Lipid / Surfactant core | High colloidal stability (12–15 nm) | Cmax ↑ 3.6-fold; AUC ↑ 1.76-fold |
| Phytosomes (Casperome®) | Phosphatidylcholine complex | Enhanced dispersion in GI fluids | Plasma AKBA levels ↑ 3-fold |
Section 4: Mechanistic Pathway of Action
Once successfully formulated and absorbed, AKBA exerts its primary anti-inflammatory effect by selectively targeting the 5-LOX enzyme.
Mechanistic pathway of 5-LOX inhibition by bioavailable AKBA formulations.
References
- Source: National Center for Biotechnology Information (PMC)
- Source: National Center for Biotechnology Information (PMC)
- Development of a nanoemulsion incorporating 3-acetyl-11-keto-β-boswellic acid (AKBA)
- Terpenoid Phytosomes as Advanced Delivery Systems: Molecular Interactions, Pharmacological Potential Source: MDPI URL
- From bench to bedside, boswellic acids in anti-inflammatory therapy — mechanistic insights, bioavailability challenges Source: Frontiers URL
Enhancing intestinal permeability of acetyl-11-keto-b-boswellic acid in Caco-2 cells
Welcome to the Application Support Center for intestinal permeability modeling. 3-Acetyl-11-keto-beta-boswellic acid (AKBA) is a potent, highly lipophilic pentacyclic triterpene. Despite its therapeutic potential, researchers frequently encounter significant hurdles when evaluating its oral bioavailability in vitro.
This guide provides drug development professionals with causal explanations, self-validating protocols, and troubleshooting workflows to successfully formulate and evaluate AKBA in Caco-2 cell monolayers.
Section 1: Fundamental FAQs on AKBA Permeability & Caco-2 Modeling
Q: Why does unformulated AKBA exhibit poor permeability in Caco-2 cells despite its high lipophilicity? A: While high lipophilicity (log P ~ 7.0 – 10.3) generally aids in partitioning into the lipid bilayer, AKBA's extreme hydrophobicity causes it to become trapped within the Caco-2 apical membrane. Instead of transiting to the basolateral side, the majority of the unformulated drug is retained by the cellular monolayer. Furthermore, AKBA has been shown to interact with and modulate efflux and uptake transporters, specifically the multi-drug resistance protein 2 (MRP2) and organic anion transporter OATP1B3, which complicates its transcellular flux and limits net absorption[1].
Q: What are the target baseline permeability values ( Papp ) for boswellic acids in a validated Caco-2 model? A: Unformulated AKBA typically exhibits permeability so poor that it often falls below reliable quantification limits in standard buffer systems without solubilizers. For reference, its less lipophilic analog, 11-keto-beta-boswellic acid (KBA), shows moderate absorption.
Table 1: Comparative Permeability and Pharmacokinetic Metrics of Boswellic Acids
| Compound State | Caco-2 Permeability ( Papp ) | Caco-2 Monolayer Retention | Systemic Bioavailability |
| KBA (Free) | 1.69×10−6 cm/s | Moderate | Poor (Extensive first-pass metabolism) |
| AKBA (Free) | <1.0×10−6 cm/s | High (Trapped in lipid bilayer) | Poor |
| AKBA (Nanoemulsion) | Significantly Enhanced | Low (Bypasses membrane retention) | Enhanced ( Cmax 12.23 µg/mL) |
(Quantitative data synthesized from established pharmacokinetic studies[1],[2])
Section 2: Formulation Strategies for Permeability Enhancement
Q: How do nanoemulsions and lipid-based systems mechanically improve AKBA transport across the intestinal epithelium? A: Nano-delivery systems (e.g., nanoemulsions, solid lipid nanoparticles, phytosomes) encapsulate AKBA, shielding its hydrophobic core from the aqueous environment and preventing drug precipitation in the apical compartment. Instead of relying on passive diffusion—which leads to membrane retention—nanoparticles are internalized via clathrin-mediated endocytosis (CME) and macropinocytosis[3]. This mechanism effectively bypasses apical efflux transporters and facilitates transcytosis directly to the basolateral side. Recent studies on AKBA nanoemulsions (droplet size 12–15 nm) demonstrated significantly improved transport across Caco-2 monolayers within the first hour of application[2].
Mechanisms of AKBA transport enhancement via nano-formulations bypassing Caco-2 membrane retention.
Q: What is a validated protocol for formulating AKBA-loaded lipid nanoparticles for Caco-2 assays? A: To ensure reproducible Caco-2 permeability results, the formulation must be stable and free of residual organic solvents that could artificially compromise tight junctions. The following is a self-validating protocol adapted from recent combinatorial nano-delivery research[4]:
Step-by-Step Methodology: AKBA Liposome/Nanoemulsion Preparation
-
Organic Phase Preparation: Dissolve 100 mg of AKBA and 10 mg of cholesterol (or appropriate lipid excipients) in 20 mL of absolute ethanol. Ensure complete dissolution via brief sonication.
-
Aqueous Phase Preparation: Heat 20 mL of ultra-pure water to 70 °C. Add a surfactant (e.g., 100 µL of Span 80 or Tween 80) to stabilize the emulsion.
-
Syringe Pump Injection: Inject the organic phase dropwise into the heated aqueous phase at a strictly controlled rate of 0.4 mL/min using a precision syringe pump under continuous magnetic stirring (800 rpm).
-
Solvent Evaporation: Maintain stirring at 70 °C to allow the ethanol to evaporate completely, driving the self-assembly of the lipid nanoparticles.
-
Characterization: Filter the suspension through a 0.45 µm membrane. Validate the formulation using Dynamic Light Scattering (DLS). Acceptance criteria: Particle size < 200 nm, Polydispersity Index (PDI) < 0.5, and Zeta Potential < -10 mV (optimized AKBA nanoemulsions typically show ~ -14.5 mV[2]).
Workflow for synthesizing AKBA-loaded lipid nanoparticles for Caco-2 permeability assays.
Section 3: Troubleshooting Caco-2 Permeability Assays for AKBA
Q: My mass balance/recovery of AKBA is <70% after a 2-hour transport assay. Where is the drug going, and how do I fix it? A:
-
Causality: A mass balance below 80% typically indicates non-specific binding to the plastic transwell plates or severe retention within the cellular monolayer. Because AKBA is highly lipophilic, it partitions heavily into the cell membrane without exiting the basolateral side.
-
Self-Validating Solution:
-
Establish a Sink Condition: Add 4% Bovine Serum Albumin (BSA) to the basolateral HBSS buffer (or use modified FaSSIF). BSA acts as a "sink," binding the lipophilic AKBA as it exits the basolateral membrane, driving the concentration gradient and preventing back-flux or plastic adhesion[5].
-
Extract the Monolayer: To accurately calculate mass balance, lyse the Caco-2 cells at the end of the assay using methanol or acetonitrile and quantify the intracellularly retained AKBA via HPLC/LC-MS.
-
Q: TEER (Transepithelial Electrical Resistance) values drop significantly after applying my AKBA lipid formulation. Is this toxicity or transient opening of tight junctions? A:
-
Causality: Surfactants used in lipid formulations (like Tween 80 or Span 80) can fluidize the cell membrane or open tight junctions paracellularly. While up to 150 mg/mL of certain phospholipids can be applied to Caco-2 cells without disturbing membrane integrity[5], excess surfactant causes irreversible cytotoxicity.
-
Self-Validating Solution:
-
TEER Recovery Test: Remove the formulation after the 2-hour assay, wash the monolayer gently with warm HBSS, and incubate in fresh culture media for 24 hours. If TEER recovers to >80% of baseline, the effect was transient tight-junction modulation. If it does not recover, the formulation is cytotoxic.
-
Cytotoxicity Counter-Screen: Always run an MTT or LDH release assay in parallel. Ensure the applied concentration of the formulation is well below its established IC50 (e.g., ~365 µg/mL for certain AKBA nanoformulations[4]).
-
References
-
Permeation of Boswellia extract in the Caco-2 model and possible interactions of its constituents KBA and AKBA with OATP1B3 and MRP2. European Journal of Pharmaceutical Sciences. URL:[Link]
-
Development of a nanoemulsion incorporating 3-acetyl-11-keto-β-boswellic acid (AKBA): solubility and oral bioavailability through in vitro and in vivo studies. BMC Biotechnology. URL:[Link]
-
Effect of Phospholipid-Based Formulations of Boswellia serrata Extract on the Solubility, Permeability, and Absorption of the Individual Boswellic Acid Constituents Present. Journal of Natural Products. URL:[Link]
-
Formulation, Characterization, and In Vitro Biological Evaluation of a Triple-Phytochemical Nano Delivery System for Colon Cancer Therapy—A Preliminary Feasibility Study. Pharmaceutics (MDPI). URL:[Link]
-
Mechanisms of Nanoparticle Transport across Intestinal Tissue: An Oral Delivery Perspective. ACS Nano. URL:[Link]
Sources
- 1. Permeation of Boswellia extract in the Caco-2 model and possible interactions of its constituents KBA and AKBA with OATP1B3 and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a nanoemulsion incorporating 3-acetyl-11-keto-β-boswellic acid (AKBA): solubility and oral bioavailability through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formulation, Characterization, and In Vitro Biological Evaluation of a Triple-Phytochemical Nano Delivery System for Colon Cancer Therapy—A Preliminary Feasibility Study [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Bridging the Gap: An In Vitro-In Vivo Correlation Guide for Acetyl-11-keto-β-boswellic Acid (AKBA) Absorption
Introduction: The AKBA Conundrum in Drug Development
Acetyl-11-keto-β-boswellic acid (AKBA) is a pentacyclic triterpenoid derived from the gum resin of Boswellia serrata. It has garnered significant attention in the scientific community for its potent anti-inflammatory properties, primarily through the inhibition of 5-lipoxygenase (5-LOX)[1]. This mechanism positions AKBA as a promising therapeutic candidate for a range of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease[2].
Despite its therapeutic potential, the clinical translation of AKBA is significantly hampered by its poor oral bioavailability[2][3][4]. This limitation stems from its challenging physicochemical properties, which underscore the critical need for a robust framework to predict its in vivo performance from in vitro data. This guide provides an in-depth comparison of in vitro and in vivo models for assessing AKBA absorption, with a focus on establishing a meaningful In Vitro-In Vivo Correlation (IVIVC). Such a correlation is invaluable for researchers and drug development professionals, enabling more efficient formulation development and de-risking clinical progression.
The Physicochemical Hurdles of AKBA Absorption
A thorough understanding of AKBA's physicochemical properties is fundamental to designing relevant in vitro experiments and interpreting the resulting data. AKBA is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility[2].
| Property | Value/Characteristic | Implication for Oral Absorption |
| Aqueous Solubility | <1 µg/mL | Dissolution rate-limited absorption. |
| Log P | ~3.3 | High lipophilicity, favoring membrane partitioning. |
| Molecular Weight | 512.72 g/mol | Relatively large molecule. |
| Metabolism | Resistant to phase I metabolism | Unlike its counterpart KBA, AKBA is not extensively metabolized in the liver, which could enhance its systemic exposure if absorption challenges are overcome[3]. |
The primary obstacle to AKBA's oral bioavailability is its extremely low aqueous solubility, which means that the rate at which it dissolves in the gastrointestinal fluids is the rate-limiting step for its absorption.
In Vitro Assessment of AKBA Bioavailability: Simulating the Gastrointestinal Journey
To predict in vivo absorption, in vitro models must accurately simulate the conditions of the human gastrointestinal tract. For a BCS Class II compound like AKBA, two key parameters must be evaluated: dissolution and permeability.
Dissolution Studies: The First Step to Absorption
Given AKBA's poor solubility, standard dissolution testing in simple aqueous buffers is often insufficient. Biorelevant media, which mimic the composition of human intestinal fluids in fasted (Fasted State Simulated Intestinal Fluid - FaSSIF) and fed (Fed State Simulated Intestinal Fluid - FeSSIF) states, are essential for obtaining clinically relevant data[5][6].
Experimental Protocol: In Vitro Dissolution of AKBA using USP Apparatus II (Paddle Method)
1. Objective: To determine the dissolution rate of an AKBA formulation in biorelevant media.
2. Materials:
- AKBA formulation (e.g., powder, nanoparticle, solid dispersion)
- USP Apparatus II (Paddle Apparatus)
- FaSSIF and FeSSIF media (prepared according to standard protocols)
- HPLC system for AKBA quantification[7]
3. Method:
- Pre-heat the dissolution vessels containing 900 mL of either FaSSIF or FeSSIF to 37°C ± 0.5°C.
- Set the paddle speed to a justified and standardized rate (e.g., 50 or 75 RPM).
- Introduce a precisely weighed amount of the AKBA formulation into each vessel.
- At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
- Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PTFE) to stop the dissolution process.
- Analyze the concentration of dissolved AKBA in each sample using a validated HPLC method.
- Plot the percentage of AKBA dissolved against time to generate a dissolution profile.
4. Causality Behind Experimental Choices:
- USP Apparatus II: The paddle apparatus provides gentle agitation, which is more representative of the hydrodynamic conditions in the small intestine compared to the basket apparatus.
- Biorelevant Media: The presence of bile salts and phospholipids in FaSSIF and FeSSIF is crucial for solubilizing lipophilic drugs like AKBA, providing a more accurate prediction of in vivo dissolution[6]. This is particularly important as food has been shown to significantly enhance the absorption of boswellic acids[8].
Permeability Studies: Crossing the Intestinal Barrier
Once dissolved, AKBA must permeate the intestinal epithelium to reach the systemic circulation. The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability[9][10]. These cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions and express key efflux transporters, providing a comprehensive assessment of both passive and active transport mechanisms.
Experimental Protocol: In Vitro Permeability of AKBA using the Caco-2 Cell Model
1. Objective: To determine the apparent permeability coefficient (Papp) of AKBA and assess its potential for active efflux.
2. Materials:
- Caco-2 cells (passage 20-40)
- Transwell® inserts (e.g., 12-well format)
- Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
- Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
- AKBA solution
- Lucifer yellow (paracellular integrity marker)
- Efflux transporter inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP)
- LC-MS/MS for AKBA quantification
3. Method:
- Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the formation of tight junctions. Perform a Lucifer yellow permeability assay to confirm low paracellular flux.
- Bidirectional Transport Study:
- Apical to Basolateral (A→B) Transport: Add the AKBA solution to the apical (donor) chamber and transport buffer to the basolateral (receiver) chamber.
- Basolateral to Apical (B→A) Transport: Add the AKBA solution to the basolateral (donor) chamber and transport buffer to the apical (receiver) chamber.
- Incubate the plates at 37°C with gentle shaking.
- At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
- Quantify the concentration of AKBA in all samples using LC-MS/MS.
- Calculate the Papp value for both directions.
- Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux[9].
- (Optional) Repeat the experiment in the presence of specific inhibitors to identify the transporters involved (e.g., P-gp, BCRP, MRP2)[10][11].
4. Causality Behind Experimental Choices:
- Bidirectional Assay: This design is critical for identifying whether a compound is a substrate for efflux transporters, which can significantly limit its net absorption[9].
- Integrity Markers: TEER and Lucifer yellow are essential quality controls to ensure that the observed transport is transcellular and not due to leaky cell junctions.
- Inhibitor Co-incubation: This allows for the definitive identification of specific efflux transporters (e.g., P-gp, BCRP) that may be responsible for limiting AKBA's absorption[10]. Studies have shown that while AKBA is not a P-glycoprotein substrate, it may interact with other transporters like MRP2[11][12].
In Vivo Pharmacokinetic Studies: The Ground Truth
While in vitro models are powerful predictive tools, in vivo pharmacokinetic (PK) studies in animal models and ultimately humans provide the definitive measure of a drug's absorption and disposition.
Animal Models
Rodent models, particularly rats, are commonly used for initial in vivo PK screening of AKBA formulations. These studies involve oral administration of the compound followed by serial blood sampling to determine key PK parameters.
Human Clinical Studies
Human PK studies are essential for understanding the clinical performance of AKBA. These studies typically involve administering a single oral dose to healthy volunteers and measuring plasma concentrations over time[13][14].
Key Pharmacokinetic Parameters:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total systemic exposure to the drug over time.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between in vitro data and in vivo performance. For a BCS Class II drug like AKBA, a Level A IVIVC, which represents a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption rate, is the most informative.
Case Study: Enhancing AKBA Bioavailability with a Nanoemulsion Formulation
Recent studies have focused on developing advanced formulations to overcome AKBA's solubility challenges. A notable example is the development of a nanoemulsion (NE)-based delivery system for AKBA[2][4][15].
| Parameter | Unformulated AKBA | Nanoemulsion (NE-AKBA) | Fold Increase | Reference |
| In Vitro Permeability | - | Significantly improved transport across Caco-2 monolayers within the first hour | - | [2][4][15] |
| In Vivo Cmax | 3.36 µg/mL | 12.23 µg/mL | ~3.6x | [2][4][15] |
| In Vivo AUC₀₋t | 4257 µg·h/mL | 6222 µg·h/mL | ~1.5x | [2] |
As the data clearly demonstrates, the nanoemulsion formulation significantly enhanced both the in vitro permeability and the in vivo pharmacokinetic parameters of AKBA[2][4][15]. This case highlights how in vitro models can be effectively used to screen and select promising formulations for further in vivo evaluation. The improved Cmax and AUC for the NE-AKBA strongly suggest that enhancing the dissolution and solubility of AKBA through nanoformulation directly translates to improved oral absorption and systemic exposure[2][4][15]. Similarly, PLGA-based nanoparticles have also shown significant improvements, with a six-fold increase in Cmax and a nine-fold increase in AUC compared to unformulated AKBA[16].
Conclusion: A Rational Approach to AKBA Formulation Development
The significant disparity between the therapeutic potential and the clinical efficacy of acetyl-11-keto-β-boswellic acid is primarily an issue of bioavailability. Establishing a robust in vitro-in vivo correlation is not merely an academic exercise but a critical necessity for the successful development of AKBA-based therapeutics. By employing biorelevant dissolution methods and sophisticated permeability models like the Caco-2 assay, researchers can gain crucial insights into the in vivo behavior of their formulations. This allows for a more rational, data-driven approach to formulation design, reducing reliance on extensive animal testing and accelerating the journey from the laboratory bench to the patient's bedside. The continued development of novel delivery systems, such as nanoparticles and nanoemulsions, guided by a strong IVIVC framework, holds the key to unlocking the full therapeutic promise of this potent anti-inflammatory agent.
References
-
Title: Permeation of Boswellia extract in the Caco-2 model and possible interactions of its constituents KBA and AKBA with OATP1B3 and MRP2 Source: PubMed URL: [Link]
-
Title: From bench to bedside, boswellic acids in anti-inflammatory therapy — mechanistic insights, bioavailability challenges, and optimization approaches Source: PMC URL: [Link]
-
Title: Development of a nanoemulsion incorporating 3-acetyl-11-keto-β-boswellic acid (AKBA): Solubility and oral bioavailability through in vitro and in vivo studies Source: ResearchGate URL: [Link]
-
Title: Pharmacokinetic study of 11-Keto beta-Boswellic acid Source: PubMed URL: [Link]
-
Title: Permeation of Boswellia extract in the Caco-2 model and possible interactions of its constituents KBA and AKBA with OATP1B3 and MRP2 Source: ResearchGate URL: [Link]
-
Title: Development of a nanoemulsion incorporating 3-acetyl-11-keto-β-boswellic acid (AKBA): solubility and oral bioavailability through in vitro and in vivo studies Source: ResearchGate URL: [Link]
-
Title: Metabolism of boswellic acids in vitro and in vivo Source: PubMed URL: [Link]
-
Title: Pharmacokinetic study of 11Keto β-Boswellic Acid Source: ResearchGate URL: [Link]
-
Title: Development of a nanoemulsion incorporating 3-acetyl-11-keto-β-boswellic acid (AKBA): solubility and oral bioavailability through in vitro and in vivo studies Source: PubMed URL: [Link]
-
Title: Pharmacokinetic study of 11-Keto beta-Boswellic acid Source: ResearchGate URL: [Link]
-
Title: Development and optimisation of 3-Acetyl-11-keto-β-boswellic acid loaded poly-lactic-co-glycolic acid-nanoparticles with enhanced oral bioavailability and in-vivo anti-inflammatory activity in rats Source: PubMed URL: [Link]
-
Title: Increased Bioavailability of 11‐Keto‐β‐Boswellic Acid Following Single Oral Dose Frankincense Extract Administration After a Standardized Meal in Healthy Male Volunteers: Modeling and Simulation Considerations for Evaluating Drug Exposures Source: Scite.ai URL: [Link]
-
Title: Effect of BSE and AKBA on Caco-2 cell monolayers paracellular... Source: ResearchGate URL: [Link]
-
Title: Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective Source: ResearchGate URL: [Link]
-
Title: Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective Source: Dissolution Technologies URL: [Link]
-
Title: Acetyl-11-keto-β-boswellic acid alleviates hepatic metabolic dysfunction by inhibiting MGLL activity Source: PMC URL: [Link]
-
Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]
-
Title: Assays | ADMET & DMPK | Caco-2 Permeability Source: Concept Life Sciences URL: [Link]
-
Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Brieflands URL: [Link]
-
Title: Acetyl-11-keto-β-boswellic acid extracted from Boswellia serrata promotes Schwann cell proliferation and sciatic nerve function recovery Source: PMC URL: [Link]
-
Title: Technologies to improve the solubility, dissolution and bioavailability of poorly soluble drugs Source: MedCrave online URL: [Link]
-
Title: Dissolution methods to discriminate in vitro dissolution of poor water soluble weak base drug using three strategies Source: DergiPark URL: [Link]
-
Title: Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method Source: RSC Publishing URL: [Link]
Sources
- 1. From bench to bedside, boswellic acids in anti-inflammatory therapy — mechanistic insights, bioavailability challenges, and optimization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of boswellic acids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a nanoemulsion incorporating 3-acetyl-11-keto-β-boswellic acid (AKBA): solubility and oral bioavailability through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. scite.ai [scite.ai]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. Permeation of Boswellia extract in the Caco-2 model and possible interactions of its constituents KBA and AKBA with OATP1B3 and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic study of 11-Keto beta-Boswellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and optimisation of 3-Acetyl-11-keto-β-boswellic acid loaded poly-lactic-co-glycolic acid-nanoparticles with enhanced oral bioavailability and in-vivo anti-inflammatory activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of Acetyl-11-keto-β-boswellic Acid (AKBA)
As researchers and drug development professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, including their final disposal. This guide provides essential, step-by-step procedures for the proper disposal of Acetyl-11-keto-β-boswellic acid (AKBA), ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory chemical handling.
Section 1: Hazard Assessment of Acetyl-11-keto-β-boswellic Acid (AKBA)
A thorough understanding of a compound's hazards is the foundation of its safe management. For AKBA (CAS No. 67416-61-9), a crystalline solid derived from boswellic acid, the available safety data presents some inconsistencies.[1][2] For instance, one Safety Data Sheet (SDS) does not classify the substance as hazardous under the Globally Harmonized System (GHS) and assigns it a "0" rating for health, fire, and reactivity in the NFPA 704 system. Conversely, other suppliers advise that the material should be considered hazardous until more information is available and classify it as a "Combustible Solid" (Storage Class 11) with a Water Hazard Class of 3 (WGK 3), indicating it is highly hazardous to water.[1]
The Precautionary Principle: In laboratory settings, particularly with research chemicals where toxicological data may be incomplete, it is imperative to adopt the precautionary principle. The conflicting information necessitates that we treat AKBA with a high degree of caution. The WGK 3 classification is particularly significant, as it mandates that the substance must not enter sewers, surface water, or ground water, guiding our entire disposal strategy.
Summary of Hazard Profile
To provide clarity, the known hazard classifications for AKBA are summarized below. This data underscores the rationale for handling it as a regulated chemical waste.
| Hazard Classification System | Rating/Class | Interpretation & Causality |
| GHS Classification | Not Classified | While one source indicates no classification, this should be viewed with caution due to the lack of comprehensive toxicological data for many research chemicals. |
| NFPA 704 | Health: 0, Fire: 0, Reactivity: 0 | Indicates minimal immediate hazard under fire conditions, but does not account for long-term environmental or health effects from improper disposal. |
| Storage Class | 11 - Combustible Solids | As a solid organic compound, AKBA can burn if exposed to a sufficient ignition source. Waste should be kept away from open flames and strong oxidizers. |
| Water Hazard Class (WGK) | WGK 3 | This German classification indicates the substance is "severely hazardous to water." This is a critical directive, making it unacceptable to dispose of AKBA via drains or general refuse. |
Section 2: Core Principles for AKBA Waste Management
The disposal of AKBA must adhere to the foundational principles of hazardous chemical waste management as stipulated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]
-
Waste Minimization : Generate the minimum amount of waste possible. Prepare solutions in quantities sufficient only for the immediate experimental need.
-
Segregation : Never mix incompatible waste streams. AKBA waste, as an organic acid, must be segregated from inorganic acids, bases, and oxidizers to prevent dangerous chemical reactions.[5][6]
-
Containment : Use appropriate, robust, and clearly labeled containers for waste accumulation. Containers must remain closed except when adding waste.[7]
-
Professional Disposal : All chemical waste, including that containing AKBA, must be disposed of through a certified hazardous waste management vendor.[8] It must never be discarded in standard trash or poured down the drain.[9]
Section 3: Personal Protective Equipment (PPE) for Waste Handling
When handling any form of AKBA waste, from the pure solid to solutions and contaminated labware, the following PPE is mandatory to prevent accidental exposure:
-
Eye Protection : ANSI-rated safety goggles are required. If there is a splash risk, use a face shield in addition to goggles.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Given that no specific glove material testing has been published for AKBA, it is advisable to double-glove if handling concentrated solutions.
-
Body Protection : A standard laboratory coat is required. For significant quantities or during spill cleanup, a chemically resistant apron is recommended.
-
Respiratory Protection : While typically not required for handling the solid form in well-ventilated areas, a respirator may be necessary if there is a risk of generating dust or aerosols.
Section 4: Step-by-Step Disposal Protocols
The correct disposal procedure depends on the physical form of the AKBA waste.
Protocol 4.1: Unused or Expired Solid AKBA
This protocol applies to pure, solid AKBA that is expired, contaminated, or no longer needed.
-
Container Selection : Obtain a designated solid chemical waste container. This should be a sturdy, sealable container, preferably plastic, compatible with organic solids.[10]
-
Labeling : Affix a hazardous waste label to the container before adding any waste.[3] The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Acetyl-11-keto-β-boswellic acid"
-
CAS Number: "67416-61-9"
-
Hazard Identification: "Combustible Solid," "Water Hazard"
-
-
Waste Transfer : Carefully transfer the solid AKBA into the labeled container. If the original container is being discarded, it can be placed directly into the waste container.
-
Storage : Seal the container and store it in a designated Satellite Accumulation Area (SAA).[10][11] This area must be at or near the point of generation and under the control of laboratory personnel.[7] Ensure it is segregated from incompatible materials like bases and oxidizers.[5]
-
Pickup Request : Once the container is full or has been accumulating for the maximum allowed time (typically 12 months in an SAA), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a certified waste contractor.[10][11]
Protocol 4.2: AKBA in Organic Solvents (e.g., DMSO, Ethanol, DMF)
This protocol applies to experimental solutions of AKBA.
-
Waste Stream Identification : The waste is defined by its solvent. Since AKBA is soluble in flammable organic solvents like ethanol, DMSO, and DMF, the resulting waste solution must be treated as flammable organic solvent waste.[1][9]
-
Container Selection : Use a designated solvent waste container, typically a safety-vented solvent can or a compatible plastic carboy. The material must be compatible with the solvent used.
-
Labeling : The container must have a hazardous waste label detailing all constituents. For example:
-
"Hazardous Waste - Flammable Organic Solvents"
-
Contents: "Ethanol (~99%), Acetyl-11-keto-β-boswellic acid (~1%)"
-
Rationale: It is crucial to list all components with estimated percentages for the disposal vendor to properly profile the waste.[7]
-
-
Waste Transfer : Pour the waste solution into the container using a funnel. Do not leave the funnel in the container, as this is a regulatory violation; the container must always be kept closed.[7]
-
Storage & Disposal : Store the sealed container in the SAA, within a flammable storage cabinet if available, and away from ignition sources.[3] Arrange for pickup through your institution's EH&S office.
Protocol 4.3: Contaminated Labware and Spill Debris
This protocol covers items like pipette tips, gloves, and paper towels contaminated with AKBA.
-
Waste Classification : Solid waste heavily contaminated with AKBA should be treated as hazardous solid waste.[9]
-
Containment : Place contaminated items into a sturdy, sealed plastic bag (double-bagging is recommended) or a designated solid waste container.[9]
-
Sharps : Any contaminated sharps (needles, razor blades, broken glass) MUST be placed in a puncture-proof sharps container specifically designated for chemically contaminated sharps.[9]
-
Labeling : Label the bag or container as "Hazardous Waste" and list the contaminant, "Acetyl-11-keto-β-boswellic acid residue."
-
Disposal : Store with other solid chemical waste and arrange for pickup via your institutional waste program.
Section 5: Visualization of AKBA Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of different forms of AKBA waste.
Caption: Decision workflow for segregating and containerizing AKBA waste.
Section 6: Spill and Emergency Procedures
All personnel must be trained on emergency procedures in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[4][12]
-
Evacuate : If a significant spill occurs, evacuate the immediate area and alert colleagues.
-
Control : If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit.
-
PPE : Don the appropriate PPE before attempting cleanup, including double gloves, goggles, and a lab coat.
-
Cleanup :
-
Solid Spills : Gently sweep the solid material to avoid creating dust. Place it in a labeled hazardous waste container.
-
Liquid Spills : Absorb the spill with an inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills of flammable solutions.
-
-
Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.[13]
-
Report : Report all spills to your laboratory supervisor and institutional EH&S department.
By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety and environmental stewardship. This ensures that the valuable work conducted in the laboratory does not come at the cost of personal safety or ecological integrity.
References
-
Chemical Waste Disposal Guidelines. (n.d.). University of California, Santa Cruz. Retrieved March 26, 2026, from [Link]
-
Chemical disposal: what you need to know. (2025, October 27). REMONDIS. Retrieved March 26, 2026, from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved March 26, 2026, from [Link]
-
Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved March 26, 2026, from [Link]
-
Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology. Retrieved March 26, 2026, from [Link]
-
Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Center for Environmental Science, The University of Electro-Communications. Retrieved March 26, 2026, from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved March 26, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency. Retrieved March 26, 2026, from [Link]
-
Organic Acid Standard Operating Procedure. (n.d.). Washington Nanofabrication Facility. Retrieved March 26, 2026, from [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved March 26, 2026, from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved March 26, 2026, from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved March 26, 2026, from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Chemical disposal: what you need to know [denios.ie]
- 9. web.mit.edu [web.mit.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 13. coral.washington.edu [coral.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
